N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Another study synthesizes novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were screened for their anti–HIV and antifungal activities. The study demonstrates the potential of these compounds in developing treatments for infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Fungicidal Potential for Crop Protection
Research on (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues reveals their moderate to high activities against eight phytopathogenic fungi, highlighting their potential as fungicidal candidates for crop protection (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).
Carbonic Anhydrase Inhibitor Effects
A study on Schiff bases derived from sulfamethoxazole/sulfisoxazole and their Pd(II), Cu(II) complexes shows significant antimicrobial activities and inhibitory effects on carbonic anhydrase enzymes, suggesting applications in drug development for treating diseases related to enzyme dysfunction (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Anticancer Agent Development
A study on aminothiazole-paeonol derivatives evaluates their anticancer effects on various cancer cell lines, with some compounds showing high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells. This research suggests these compounds as promising leads for developing anticancer agents (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, & Huang, 2016).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-7-24-17-9-8-16(12-18(17)29-13-22(4,5)21(24)25)23-30(26,27)20-11-15(3)14(2)10-19(20)28-6/h8-12,23H,7,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQDKODQCBMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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